molecular formula C17H20N2O3 B2771146 2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-(piperidin-1-yl)ethanone CAS No. 953204-97-2

2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-(piperidin-1-yl)ethanone

Cat. No.: B2771146
CAS No.: 953204-97-2
M. Wt: 300.358
InChI Key: ZBKJZLSORWALPT-UHFFFAOYSA-N
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Description

2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-(piperidin-1-yl)ethanone is a synthetic organic compound that features an isoxazole ring, a methoxyphenyl group, and a piperidine moiety. Compounds with these structural motifs are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-(piperidin-1-yl)ethanone typically involves the following steps:

    Formation of the Isoxazole Ring: This can be achieved through a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Suzuki coupling reaction.

    Incorporation of the Piperidine Moiety: The piperidine ring can be attached through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions could target the isoxazole ring, potentially opening it to form different structures.

    Substitution: The piperidine ring can undergo various substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Conditions for substitution reactions often involve strong bases like sodium hydride or potassium tert-butoxide.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include phenolic derivatives, reduced isoxazole compounds, and various substituted piperidine derivatives.

Scientific Research Applications

2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-(piperidin-1-yl)ethanone may have applications in several fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying receptor-ligand interactions.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the synthesis of specialty chemicals or as an intermediate in pharmaceutical production.

Mechanism of Action

The mechanism of action for compounds like 2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-(piperidin-1-yl)ethanone typically involves interaction with specific molecular targets such as enzymes or receptors. The isoxazole ring and piperidine moiety may play crucial roles in binding to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Phenylisoxazol-3-yl)-1-(piperidin-1-yl)ethanone
  • 2-(5-(4-Hydroxyphenyl)isoxazol-3-yl)-1-(piperidin-1-yl)ethanone
  • 2-(5-(4-Chlorophenyl)isoxazol-3-yl)-1-(piperidin-1-yl)ethanone

Uniqueness

2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-(piperidin-1-yl)ethanone is unique due to the presence of the methoxy group, which can influence its electronic properties and biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

IUPAC Name

2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-21-15-7-5-13(6-8-15)16-11-14(18-22-16)12-17(20)19-9-3-2-4-10-19/h5-8,11H,2-4,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBKJZLSORWALPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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